2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol
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Overview
Description
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol is an organic compound characterized by the presence of two phenol groups connected via a sulfanylethylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 2-chloroethyl sulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroethyl sulfide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The sulfanylethylsulfanyl linkage may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptophenol: Shares the phenol and thiol functional groups but lacks the sulfanylethylsulfanyl linkage.
Hydroquinone: Contains two hydroxyl groups on a benzene ring but lacks the sulfur-containing linkage.
Thiophenol: Contains a thiol group attached to a benzene ring but lacks the additional phenol group and sulfanylethylsulfanyl linkage.
Uniqueness
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol is unique due to the presence of both phenol and sulfanylethylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
107777-29-7 |
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Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[2-(2-hydroxyphenyl)sulfanylethylsulfanyl]phenol |
InChI |
InChI=1S/C14H14O2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 |
InChI Key |
DBXBUQCXHDEBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCCSC2=CC=CC=C2O |
Origin of Product |
United States |
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